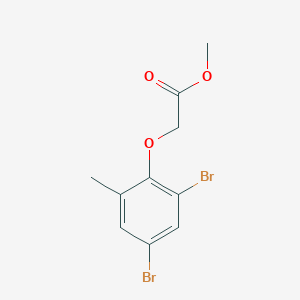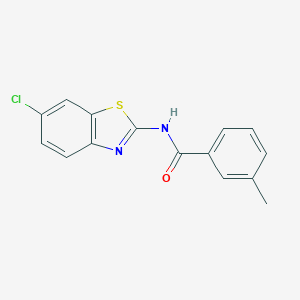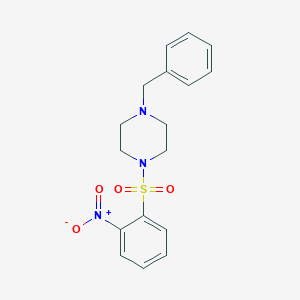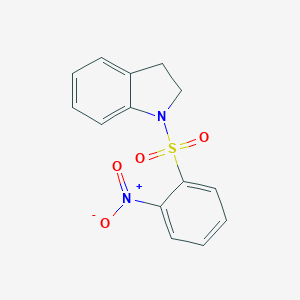![molecular formula C19H12BrNO2S B378309 5-(4-bromophenyl)-2-(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B378309.png)
5-(4-bromophenyl)-2-(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-bromophenyl)-2-(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that contains a thieno[2,3-d][1,3]oxazine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of bromine and tolyl groups in its structure can influence its reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-2-(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and oxazine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
5-(4-bromophenyl)-2-(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromine position.
科学的研究の応用
5-(4-bromophenyl)-2-(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 5-(4-bromophenyl)-2-(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
- 5-(4-Chloro-phenyl)-2-p-tolyl-thieno[2,3-d][1,3]oxazin-4-one
- 5-(4-Methyl-phenyl)-2-p-tolyl-thieno[2,3-d][1,3]oxazin-4-one
- 5-(4-Fluoro-phenyl)-2-p-tolyl-thieno[2,3-d][1,3]oxazin-4-one
Uniqueness
The presence of the bromine atom in 5-(4-bromophenyl)-2-(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one can significantly influence its reactivity and biological activity compared to its analogs. Bromine is a larger and more electronegative atom than chlorine, fluorine, or methyl groups, which can affect the compound’s interaction with molecular targets and its overall stability.
特性
分子式 |
C19H12BrNO2S |
|---|---|
分子量 |
398.3g/mol |
IUPAC名 |
5-(4-bromophenyl)-2-(4-methylphenyl)thieno[2,3-d][1,3]oxazin-4-one |
InChI |
InChI=1S/C19H12BrNO2S/c1-11-2-4-13(5-3-11)17-21-18-16(19(22)23-17)15(10-24-18)12-6-8-14(20)9-7-12/h2-10H,1H3 |
InChIキー |
UALZAYLEALCDNJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=CS3)C4=CC=C(C=C4)Br)C(=O)O2 |
正規SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=CS3)C4=CC=C(C=C4)Br)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-(4-bromophenyl)-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate](/img/structure/B378226.png)


methyl]phenyl}-N,N-dimethylamine](/img/structure/B378233.png)



![1-Methyl-3-[3-(trifluoromethyl)phenyl]-2,4,5-imidazolidinetrione](/img/structure/B378239.png)

![Ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B378243.png)
![2-Chloro-4-[(phenylsulfonyl)amino]-1-naphthyl benzoate](/img/structure/B378246.png)
![4-{Acetyl[(4-methylphenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B378248.png)
![4-[(Phenylsulfonyl)amino]phenyl acetate](/img/structure/B378249.png)
![N'-(12,12-Dimethyl-3-oxo-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)acetohydrazide](/img/structure/B378250.png)
